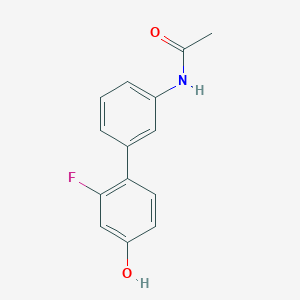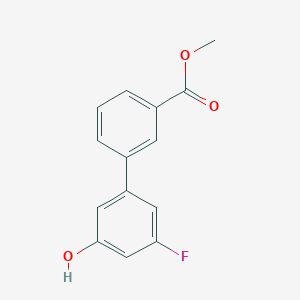![molecular formula C14H12FNO2 B6374196 3-Fluoro-5-[3-(N-methylaminocarbonyl)phenyl]phenol CAS No. 1261979-98-9](/img/structure/B6374196.png)
3-Fluoro-5-[3-(N-methylaminocarbonyl)phenyl]phenol
Overview
Description
3-Fluoro-5-[3-(N-methylaminocarbonyl)phenyl]phenol is a chemical compound with the molecular formula C14H12FNO2 and a molecular weight of 245.25 g/mol. This compound is extensively used in various fields of research and industry due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-[3-(N-methylaminocarbonyl)phenyl]phenol typically involves the introduction of a fluoro group and a phenyl group to a phenol backbone. The specific synthetic routes and reaction conditions can vary, but common methods include:
Nucleophilic Aromatic Substitution (S_NAr): This method involves the substitution of a leaving group (such as a halide) on an aromatic ring with a nucleophile (such as a phenol derivative).
Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as Suzuki-Miyaura coupling can be used to form carbon-carbon bonds between aryl halides and aryl boronic acids.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Batch Processing: Traditional batch processing methods can also be used, with careful control of reaction parameters to maximize yield.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-[3-(N-methylaminocarbonyl)phenyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Catalysts: Palladium catalysts are often used in cross-coupling reactions.
Major Products Formed
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Various substituted phenol derivatives.
Scientific Research Applications
3-Fluoro-5-[3-(N-methylaminocarbonyl)phenyl]phenol is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent in drug discovery and development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-[3-(N-methylaminocarbonyl)phenyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]phenol: This compound has a similar structure but with the fluoro group at a different position on the phenol ring.
Other Fluorophenol Derivatives: Compounds with similar phenol backbones and different substituents.
Uniqueness
3-Fluoro-5-[3-(N-methylaminocarbonyl)phenyl]phenol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the fluoro and N-methylaminocarbonyl groups can confer distinct properties compared to other similar compounds.
Properties
IUPAC Name |
3-(3-fluoro-5-hydroxyphenyl)-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c1-16-14(18)10-4-2-3-9(5-10)11-6-12(15)8-13(17)7-11/h2-8,17H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBFMRMDAKZXJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684360 | |
| Record name | 3'-Fluoro-5'-hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261979-98-9 | |
| Record name | [1,1′-Biphenyl]-3-carboxamide, 3′-fluoro-5′-hydroxy-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261979-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Fluoro-5'-hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[Benzo(B)thiophen-2-YL]-3-fluorophenol](/img/structure/B6374116.png)



![2-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]phenol](/img/structure/B6374166.png)
![2-Fluoro-5-[3-(N-methylaminocarbonyl)phenyl]phenol](/img/structure/B6374173.png)
![4-[Benzo(b)thiophen-2-yl]-3-fluorophenol](/img/structure/B6374181.png)
![3-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]phenol](/img/structure/B6374189.png)






